molecular formula C17H11ClN2S2 B378617 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile CAS No. 327167-48-6

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile

Cat. No.: B378617
CAS No.: 327167-48-6
M. Wt: 342.9g/mol
InChI Key: QOAJTGPMNHYEAC-JYRVWZFOSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a chlorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile typically involves a multi-step process:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of Acrylonitrile Moiety: The acrylonitrile group is formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

    Coupling Reactions: The final step involves coupling the thiazole and thiophene rings through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can act as a bioisostere for other heterocycles, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-thienyl)acrylonitrile: Similar structure but with a different thiophene substitution.

    (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile: Similar structure with a methyl group at a different position on the thiophene ring.

Uniqueness

The uniqueness of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the chlorophenyl, thiazole, and thiophene rings provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2S2/c1-11-2-7-15(22-11)8-13(9-19)17-20-16(10-21-17)12-3-5-14(18)6-4-12/h2-8,10H,1H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAJTGPMNHYEAC-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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